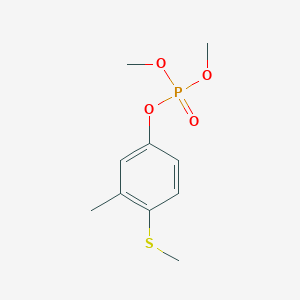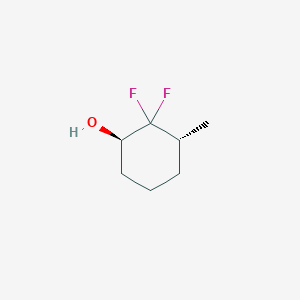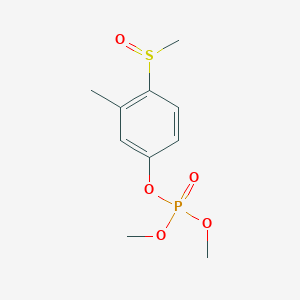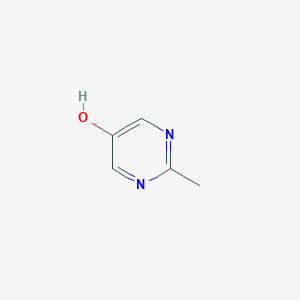
2-Methylpyrimidin-5-ol
Vue d'ensemble
Description
2-Methylpyrimidin-5-ol is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their role in biological systems as they are constituents of nucleotides and nucleic acids. They are also of interest in pharmaceutical chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 2-aminopyrimidine derivatives, which are structurally related to 2-Methylpyrimidin-5-ol, can be performed using a microwave-assisted method without the requirement of solvent, by treating β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of K2CO3 . Another approach involves the use of 5-bromo-2-iodopyrimidine as an intermediate in palladium-catalysed cross-coupling reactions to synthesize substituted pyrimidine compounds .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and is often studied using X-ray analysis, NMR, and molecular modeling calculations. For example, the 2-aminopyrimidin-5-yl ligand has been used to construct supramolecular porphyrin arrays, and its structure has been confirmed by X-ray analysis to form a rigid tetramer through pi-pi interactions, metal coordination, and hydrogen bonding .
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions. They can be used as ligands in the formation of metal complexes, as seen in the synthesis of oligomeric chelating ligands that form soluble complexes with metals like Ru or Os . Additionally, they can be involved in the synthesis of non-natural nucleobase analogues, which can form strong nucleobase-pairs with cytosine, indicating potential applications in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely. For example, the UV/vis spectra of zinc porphyrins containing 2-aminopyrimidin-5-yl groups show variable concentration and temperature-dependent properties, which are indicative of supramolecular aggregation . The oligomeric chelating ligands based on pyrimidine derivatives also exhibit distinct optical properties, such as π-π* transition bands and metal-to-ligand charge transfer (MLCT) absorption peaks .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- 2-Methylpyrimidin-5-ol derivatives are synthesized and analyzed using X-ray diffraction, revealing their non-covalent interactions and structural stability. Theoretical calculations at the B3LYP/6–311++G(d,p) level confirm their stability and reactivity, highlighting the influence of different moieties on their properties (Ali et al., 2021).
Antiviral Activities
- Derivatives of 2-Methylpyrimidin-5-ol have been evaluated for their antiviral activities, particularly against tobacco mosaic virus (TMV), demonstrating significant effectiveness. These compounds have shown promise in in vivo settings with comparable or superior effects to commercial antiviral products (Wu et al., 2015).
Antifolate Activity
- New diaminopyrimidines, including those related to 2-Methylpyrimidin-5-ol, have been synthesized and tested for their antifolate activities in both enzymatic and cellular systems. These compounds exhibit competitive inhibition of dihydrofolate reductase, a key enzyme in folic acid metabolism, suggesting potential applications in cancer therapy (Kavai et al., 1975).
Interaction with Metal Ions
- Certain 2-Methylpyrimidin-5-ol derivatives have been studied for their ability to form complexes with various metal ions. These interactions primarily involve the carbonyl group at C(4), indicating potential applications in metal ion detection and analysis (Dixon & Wells, 1986).
Agricultural Applications
- Novel 2-S-, 4-, 5-substituted, and bicyclic derivatives of 6-methylpyrimidine-4-ol, closely related to 2-Methylpyrimidin-5-ol, have shown pronounced stimulating effects on plant growth, indicating potential applications in agriculture (Yengoyan et al., 2020).
Polymerization and Material Science
- 2-Methylpyrimidin-5-ol derivatives have been synthesized for applications in polymerization and material science, demonstrating potential in creating new polymeric materials with unique properties (Wang et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
2-methylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-6-2-5(8)3-7-4/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFVPBGSKPYIED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336731 | |
| Record name | 2-Methylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrimidin-5-ol | |
CAS RN |
35231-56-2 | |
| Record name | 2-Methylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



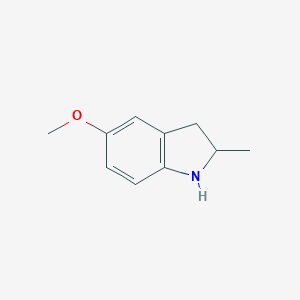
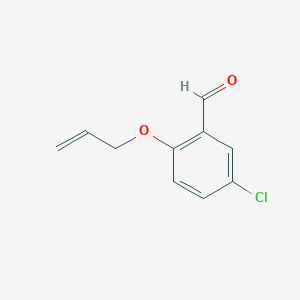
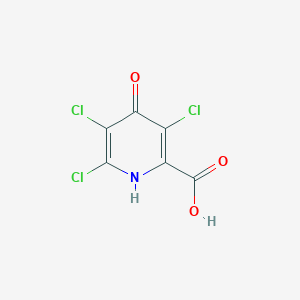
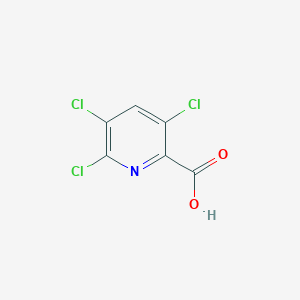
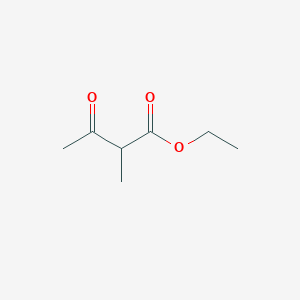
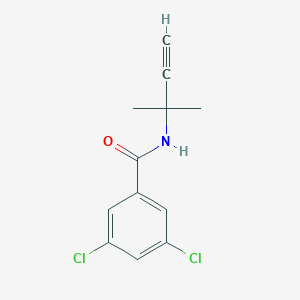
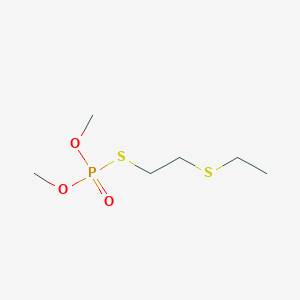
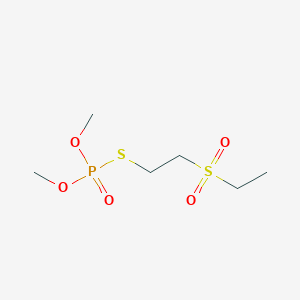
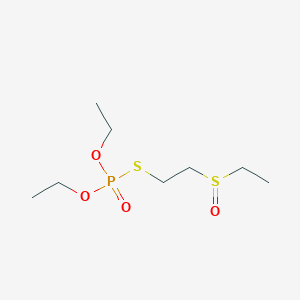

![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)
